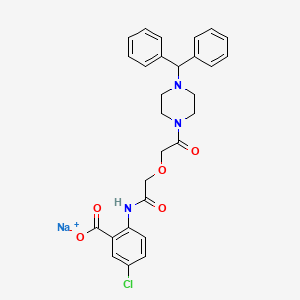

TM5275 sodium

Description

Properties

IUPAC Name |

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHSGBIWNPQCQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Inhibition: A Technical Guide to the TM5275 Sodium Binding Site on PAI-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The inhibitory potency and cellular effects of TM5275 have been quantified in various studies. The following tables summarize the key quantitative data available for TM5275.

| Parameter | Value | Method | Reference |

| IC50 | 6.95 µM | Chromogenic Assay | MedChemExpress, Selleck Chemicals.[1][2] |

| Cell Line | IC50 | Assay | Reference |

| HT1080 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |

| HCT116 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |

| Daoy | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |

| MDA-MB-231 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |

| Jurkat | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |

| ES-2 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |

| JHOC-9 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |

The PAI-1 Binding Site of TM5275

Docking Simulation Insights

Mechanism of Action: Induction of Substrate Behavior

Signaling Pathways and Logical Relationships

Experimental Protocols

Detailed experimental protocols for the specific studies on TM5275 are not always available in the public domain. However, based on standard methodologies in the field, plausible protocols for key experiments are provided below.

Molecular Docking Simulation of TM5275 with PAI-1 (Representative Protocol)

-

Protein Preparation:

-

Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

-

Ligand Preparation:

-

Generate the 3D structure of TM5275 sodium using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

-

Prepare the ligand by assigning correct atom types and charges using a force field (e.g., OPLS3e, MMFF94). Generate possible tautomers and ionization states at physiological pH.

-

-

Grid Generation:

-

Molecular Docking:

-

Perform the docking calculation using a program such as AutoDock Vina or Glide. The software will explore different conformations and orientations of TM5275 within the defined binding site.

-

-

Pose Analysis and Scoring:

-

Analyze the resulting docking poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

In Vitro PAI-1 Inhibition Assay (Chromogenic Assay for IC50 Determination - Representative Protocol)

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Pre-incubation:

-

Add the different concentrations of the TM5275 serial dilution to the wells. Include a control well with buffer instead of the inhibitor.

-

-

Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).

-

Chromogenic Reaction:

-

Add the chromogenic substrate to each well. The residual active tPA will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of active tPA remaining.

-

-

IC50 Calculation:

Conclusion

References

The Role of TM5275 in Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fibrinolysis and the Role of PAI-1

Fibrinolysis is the physiological process of breaking down fibrin in blood clots, which is essential for preventing clot propagation and for restoring blood flow after vascular injury. The key enzyme responsible for fibrin degradation is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA)[1][2][3].

TM5275: A Selective PAI-1 Inhibitor

Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for TM5275 from various preclinical studies.

Table 1: In Vitro Efficacy of TM5275

| Parameter | Value | Species/System | Reference |

| IC50 (PAI-1 Inhibition) | 6.95 µM | --- | [8][11] |

| Effective Concentration | 20 and 100 µM | Human Vascular Endothelial Cells (VECs) | [6][8] |

| Effect | Prolonged retention of tPA-GFP on VECs | Human Vascular Endothelial Cells (VECs) | [6] |

Table 2: In Vivo Efficacy of TM5275 in a Rat Thrombosis Model

| Dosage | Effect on Blood Clot Weight | Plasma Concentration (at 10 mg/kg) | Reference |

| 10 mg/kg | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | 17.5 ± 5.2 µM | [8] |

| 50 mg/kg | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) | --- | [8] |

Signaling Pathways

Fibrinolytic Pathway

The following diagram illustrates the central role of TM5275 in the fibrinolytic pathway.

TGF-β Signaling Pathway in Hepatic Stellate Cells

Caption: TM5275 inhibits TGF-β1-induced HSC activation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of TM5275.

In Vitro PAI-1 Inhibition Assay

Methodology:

-

A chromogenic substrate for the plasminogen activator is then added.

Cell-Based Fibrinolysis Assay (tPA Retention on Vascular Endothelial Cells)

Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the surface of vascular endothelial cells (VECs).

Methodology:

-

Human VECs are cultured on glass-bottom dishes and transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP).

-

The cells are then treated with TM5275 (e.g., 20 and 100 µM) or a vehicle control.

-

The secretion and retention of tPA-GFP on the cell surface are visualized and quantified using Total Internal Reflection Fluorescence (TIRF) microscopy.

Caption: Workflow for tPA retention assay on VECs.

In Vivo Thrombosis Model (Rat)

Objective: To evaluate the antithrombotic efficacy of orally administered TM5275 in a rat model of thrombosis.

Methodology:

-

A thrombosis model is induced in rats, for example, by a combination of endothelial injury and stenosis of a major vein like the inferior vena cava.

-

Rats are orally administered with different doses of TM5275 (e.g., 10 and 50 mg/kg) or a vehicle control prior to or after the induction of thrombosis.

-

After a specific period, the animals are euthanized, and the formed thrombus is carefully excised and weighed.

-

The reduction in thrombus weight in the TM5275-treated groups compared to the vehicle group is used to determine the antithrombotic efficacy.

-

Blood samples can also be collected to measure the plasma concentration of TM5275.

Conclusion

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the interaction between plasminogen activator inhibitor-1 and tissue-type plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: The Role of TM5275 Sodium in Modulating Plasminogen Activation via PAI-1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Plasminogen Activation System and PAI-1

The fibrinolytic system is a crucial enzymatic cascade responsible for the dissolution of fibrin clots, thereby maintaining vascular patency.[1] The central event in this system is the conversion of the zymogen plasminogen into the active serine protease plasmin, a reaction catalyzed by tPA and uPA.[1][2] Plasmin then degrades the fibrin mesh of a thrombus into soluble fibrin degradation products.[1]

Mechanism of Action of TM5275 Sodium

-

Promotion of Fibrinolysis: The resulting increase in plasmin activity leads to enhanced and more rapid degradation of fibrin clots.[8][10] Studies have shown that TM5275 enhances the dissolution of fibrin clots and prolongs the retention of active tPA on the surface of vascular endothelial cells.[8][10]

The signaling pathway below illustrates the regulatory points within the fibrinolytic cascade and the specific point of intervention for TM5275.

References

- 1. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 5. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 6. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

TM5275 Sodium: A Novel PAI-1 Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to PAI-1 in Oncology

TM5275 Sodium: Mechanism of Action

Preclinical Data on this compound in Oncology

Preclinical studies have demonstrated the potential of TM5275 as an anti-cancer agent. The available data highlights its ability to induce apoptosis in various cancer cell lines.

Quantitative Data

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 6.95 µM | Plasminogen Activator Inhibitor-1 (PAI-1) | [1] |

Table 1: In vitro inhibitory activity of this compound.

| Cell Line | Cancer Type | Assay | Effect of TM5275 | Reference |

| Ovarian Cancer Cells | Ovarian Cancer | Apoptosis Assay | Induction of apoptosis through the intrinsic pathway | [2] |

| HT1080 | Fibrosarcoma | Caspase 3/7 Activity Assay | 3-fold increase in caspase 3/7 activity | [2] |

| HCT116 | Colorectal Carcinoma | Caspase 3/7 Activity Assay | 5-fold increase in caspase 3/7 activity | [2] |

Table 2: In vitro effects of TM5275 on cancer cell lines.

Signaling Pathways and Experimental Workflows

PAI-1 Signaling in Cancer Progression

Mechanism of TM5275-Induced Apoptosis

Experimental Workflow for Assessing TM5275 Efficacy

A general workflow for evaluating the anti-cancer properties of TM5275 is outlined below.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of TM5275 or vehicle control to the wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Seed cancer cells in a 6-well plate and treat them with TM5275 at the desired concentrations for the specified time.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

Principle: This luminescence-based assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.

Procedure:

-

Seed cancer cells in a 96-well white-walled plate.

-

Treat the cells with various concentrations of this compound.

-

After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Clinical Development and Future Directions

Currently, there is no publicly available information on clinical trials specifically for this compound in oncology. However, a successor molecule, TM5614, is undergoing clinical evaluation in various indications, including cancer.[3] The preclinical data for TM5275 provides a strong rationale for further investigation into its therapeutic potential in oncology. Future studies should focus on:

-

Comprehensive in vivo efficacy studies in a broader range of cancer models.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish optimal dosing regimens.

-

Investigation of potential synergistic effects with standard-of-care chemotherapies and targeted agents.

Conclusion

References

TM5275 Sodium for Idiopathic Pulmonary Fibrosis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of PAI-1 in Idiopathic Pulmonary Fibrosis

Preclinical Efficacy of TM5275 in Lung Fibrosis Models

Preclinical studies have demonstrated the anti-fibrotic potential of TM5275 in a well-established murine model of lung fibrosis induced by TGF-β1.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of TM5275 in a TGF-β1-induced lung fibrosis model in mice.

Table 1: Effect of TM5275 on Lung Collagen Deposition in a Murine Model of TGF-β1-Induced Lung Fibrosis

| Treatment Group | Dosage | Administration Route | Duration | Hydroxyproline Content (µ g/lung ) | Percent Inhibition of Collagen Accumulation |

| Saline + Vehicle | - | Intranasal (Saline), Oral (Vehicle) | 10 days | ~150 | - |

| AdTGF-β1 + Vehicle | - | Intranasal (AdTGF-β1), Oral (Vehicle) | 10 days | ~300 | 0% |

| AdTGF-β1 + TM5275 | 40 mg/kg/day | Intranasal (AdTGF-β1), Oral (TM5275) | 10 days | ~175 | ~83% |

Data extrapolated from Huang et al., 2011.[1]

Table 2: In Vitro Effects of TM5275 on Human Lung Fibroblasts (CCL-210 Cells)

| Treatment | α-Smooth Muscle Actin (α-SMA) Expression | Fibronectin Expression | PAI-1 Expression |

| Control | Baseline | Baseline | Baseline |

| TGF-β1 | Increased | Increased | Increased |

| TGF-β1 + TM5275 | Almost completely blocked TGF-β1-induced expression | Almost completely blocked TGF-β1-induced expression | Almost completely blocked TGF-β1-induced expression |

Data from Huang et al., 2011.[1]

Experimental Protocols

In Vivo TGF-β1-Induced Murine Lung Fibrosis Model

This protocol is based on the methodology described by Huang et al. (2011).[1]

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis:

-

An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1(223/225)) is administered via intranasal instillation to induce lung fibrosis. A control group receives saline instillation.

-

-

TM5275 Administration:

-

Four days after the instillation of AdTGF-β1(223/225), mice are treated with TM5275.

-

TM5275 is administered orally at a dose of 40 mg/kg per day for 10 consecutive days. A vehicle control group receives the vehicle solution.

-

-

Endpoint Analysis:

-

Collagen Deposition: Lung tissue is harvested for analysis. Collagen accumulation is quantified by measuring the hydroxyproline content.

-

Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition.

-

In Vitro Human Lung Fibroblast Studies

This protocol is based on the in vitro experiments described by Huang et al. (2011).[1]

-

Cell Line: Human lung fibroblasts (e.g., CCL-210).

-

Treatment:

-

Cells are treated with TGF-β1 to induce a myofibroblast phenotype and stimulate the expression of fibrotic markers.

-

To assess the effect of TM5275, cells are co-treated with TGF-β1 and TM5275.

-

Control groups include untreated cells and cells treated with TM5275 alone.

-

-

Analysis of Fibrotic Markers:

-

Apoptosis Assay:

-

To investigate the mechanism of action, apoptosis is assessed in both TGF-β1-treated (myofibroblasts) and untreated fibroblasts following TM5275 treatment.

-

Apoptosis can be measured by assays for caspase-3/7 activation.

-

The expression of p53 can also be analyzed by Western blotting.

-

Mechanism of Action of TM5275

Signaling Pathways

Caption: Proposed mechanism of action of TM5275 in inhibiting lung fibrosis.

Experimental Workflow

Caption: General experimental workflow for evaluating TM5275's anti-fibrotic effects.

Discussion and Future Directions

However, a critical gap remains in the translation of these promising preclinical findings to the clinical setting. A thorough search of clinical trial registries reveals no ongoing or completed clinical trials of TM5275 specifically for Idiopathic Pulmonary Fibrosis. The development of therapies for IPF is challenging, with many compounds that show efficacy in animal models failing to demonstrate similar benefits in human trials. Therefore, while the preclinical data for TM5275 are compelling, its safety and efficacy in IPF patients remain to be determined.

Future research should focus on:

-

Clinical Trials: The initiation of well-designed, placebo-controlled clinical trials to evaluate the safety, tolerability, and efficacy of TM5275 in patients with IPF is the essential next step.

-

Combination Therapies: Investigating the potential of TM5275 in combination with existing approved therapies for IPF, such as pirfenidone and nintedanib, could offer synergistic effects and improved patient outcomes.

Conclusion

References

- 1. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fighting the Fiber: Targeting Collagen in Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAI-1 Regulation of TGF-β1–induced Alveolar Type II Cell Senescence, SASP Secretion, and SASP-mediated Activation of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

TM5275 Sodium: A Technical Overview of its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic Profile of TM5275 Sodium

Preclinical studies, primarily in rodent models, have indicated that TM5275 possesses a favorable pharmacokinetic profile and low toxicity.[2] However, detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of TM5275 in the public domain is limited. The available data from preclinical studies in rats is summarized below.

Preclinical Pharmacokinetic Parameters of TM5275 in Rats

| Parameter | Value | Species | Dosage | Route of Administration | Source |

| Plasma Concentration | 17.5 ± 5.2 μM | Rat | 10 mg/kg | Oral | [2] |

Key Experimental Protocols in Pharmacokinetic Analysis

The following sections describe the general methodologies for key experiments that are typically conducted to characterize the pharmacokinetic profile of a small molecule drug like TM5275.

Oral Bioavailability and Pharmacokinetic Study in Rodents

This type of study is fundamental to determining the absorption and overall pharmacokinetic profile of an orally administered compound.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability of TM5275.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration.

-

Drug Formulation and Administration: this compound is dissolved in a suitable vehicle, such as a carboxymethyl cellulose suspension, for oral administration via gavage. For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like a solution of DMSO, PEG300, Tween80, and saline.

-

Dosing: A specific dose (e.g., 10 mg/kg) is administered orally to one group of rats, and a lower dose (e.g., 1-5 mg/kg) is administered intravenously to another group.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of TM5275 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and efficacy.

Objective: To determine the percentage of TM5275 bound to plasma proteins from different species (e.g., rat, human).

Methodology:

-

Method: Rapid equilibrium dialysis (RED) is a common method.

-

Procedure:

-

A solution of TM5275 is added to plasma.

-

The plasma-drug mixture is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the other chamber.

-

The device is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.

-

After incubation, samples are taken from both chambers.

-

The concentration of TM5275 in both the plasma and buffer chambers is determined by LC-MS/MS.

-

-

Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a drug's susceptibility to metabolism by liver enzymes.

Objective: To assess the metabolic stability of TM5275 in the presence of liver microsomes.

Methodology:

-

Enzyme Source: Liver microsomes from different species (e.g., rat, human) are used as they contain a high concentration of cytochrome P450 (CYP) enzymes.

-

Incubation: TM5275 is incubated with liver microsomes in a phosphate buffer at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent drug (TM5275) is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

Signaling Pathway of TM5275 Action

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by TM5275 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5275 Sodium

Quantitative Selectivity Profile

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Notes |

| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 | Primary target.[1] |

| Other Serpin/Serine Protease Systems | >100 | Stated to not interfere with systems such as α1-antitrypsin/trypsin and α2-antiplasmin/plasmin up to this concentration. Specific IC50 values are not publicly available.[1] |

Note: The lack of comprehensive, publicly available quantitative data on the cross-reactivity of TM5275 with other proteases represents a current limitation in the full characterization of its selectivity profile.

Signaling Pathways

The Fibrinolytic Pathway

TGF-β Signaling Pathway

Experimental Protocols

Detailed protocols for assessing the selectivity of TM5275 are crucial for reproducible research. Below are representative methodologies for key in vitro assays.

PAI-1 Inhibition Assay (Chromogenic Substrate Method)

Materials:

-

Human recombinant tPA

-

Chromogenic tPA substrate (e.g., Spectrozyme tPA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TM5275 in assay buffer.

-

Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add a fixed concentration of tPA to each well and incubate for a further period (e.g., 10 minutes) at room temperature.

-

Initiate the chromogenic reaction by adding the tPA substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the residual tPA activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.

Selectivity Profiling Against Other Serine Proteases (Hypothetical Example: Trypsin)

This protocol describes a general method to assess the inhibitory activity of TM5275 against other serine proteases, using trypsin as an example.

Materials:

-

Trypsin from bovine pancreas

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TM5275 in assay buffer.

-

In a 96-well plate, add a fixed concentration of trypsin to each well.

-

Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the chromogenic reaction by adding the trypsin substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time.

-

Calculate the percentage of trypsin inhibition for each TM5275 concentration.

-

Determine the IC50 value, if any, by plotting the percentage of inhibition against the logarithm of the TM5275 concentration. Based on existing literature, significant inhibition is not expected up to 100 μM.[1]

Experimental Workflow for Selectivity Screening

The following diagram illustrates a typical workflow for screening a compound like TM5275 for selectivity against a panel of proteases.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PAI-1抑制剂 | MCE [medchemexpress.cn]

- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of plasminogen activator inhibitor-1 is a potential therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TM5275 Sodium in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vivo dosages of TM5275 sodium used in various mouse models.

| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Duration | Reference |

| Diabetic Nephropathy | Streptozotocin-induced diabetic mice | 50 mg/kg/day | Oral | Not Specified | 16 weeks | [6] |

| Intestinal Fibrosis | TNBS-induced colitis | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Carboxymethyl cellulose (CMC) suspension | 2 weeks | [7] |

| Hepatic Fibrosis | Choline-deficient, L-amino acid-defined diet-fed rats | Fischer 344 | 50 mg/kg/day | In drinking water | 12 weeks | [5] |

| Cancer (Xenograft) | HT1080 and HCT116 tumor-bearing mice | Nude mice | 20 mg/kg daily (TM5441, a derivative) | Not Specified | Not Specified | [2] |

| Thrombosis | Arteriovenous shunt model in rats | CD rats | 10 and 50 mg/kg | 0.5% CMC solution | Single dose | |

| Alzheimer's Disease | APP/PS1 mice | APP/PS1 | Not Specified | Not Specified | Not Specified | [9] |

Experimental Protocols

Preparation of this compound for Oral Administration

a) Suspension in Carboxymethyl Cellulose (CMC):

-

Weigh the required amount of this compound based on the desired dosage and the number of animals.

-

Prepare a 0.5% (w/v) solution of CMC in sterile water.

-

Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

-

This method was utilized in studies of intestinal fibrosis and thrombosis.[7]

b) Dissolution for Administration in Drinking Water:

-

For chronic administration, TM5275 can be dissolved in the drinking water.[5]

-

Calculate the total daily water consumption of the mice to determine the required concentration of TM5275 in the water to achieve the target dosage.

-

Prepare fresh medicated water regularly to ensure stability.

c) Formulation with Solvents for Gavage:

-

For a clear solution, TM5275 can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.

-

A suggested protocol is to first dissolve TM5275 in a small amount of DMSO, then add PEG300 and Tween-80, and finally bring it to the final volume with saline.

Protocol for Induction of Intestinal Fibrosis and TM5275 Treatment

This protocol is based on a study using a TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced colitis model in BALB/c mice.[7]

-

Animal Model: 6-week-old female BALB/c mice.

-

Induction of Chronic Colitis and Fibrosis:

-

Administer repeated intrarectal injections of TNBS.

-

-

TM5275 Administration:

-

Prepare TM5275 in a CMC suspension as described above.

-

Begin oral administration of TM5275 (10 or 50 mg/kg/day) daily for 2 weeks, starting after the sixth TNBS injection.[7]

-

A control group should receive the vehicle (CMC suspension) only.

-

-

Endpoint Analysis:

-

Monitor body weight and food intake throughout the experiment.

-

At the end of the treatment period, sacrifice the mice and collect colon tissues.

-

Assess the degree of fibrosis by histological analysis (e.g., Masson's trichrome staining for collagen) and quantitative measurement of collagen content.

-

Analyze the expression of fibrosis-related markers such as α-SMA and MMP-9 by immunohistochemistry or Western blot.

-

Visualizations

Signaling Pathway of TM5275 Action

Caption: Signaling pathway illustrating the mechanism of action of TM5275.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for evaluating TM5275 in mouse models.

References

- 1. TGF-β1-induced plasminogen activator inhibitor-1 expression in vascular smooth muscle cells requires pp60c-src/EGFRY845 and Rho/ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PAI-1 mediates TGF-β1-induced myofibroblast activation in tenocytes via mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Gavage of TM5275 Sodium in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of TM5275 sodium to rats via gavage. This document includes information on the mechanism of action, preparation of the dosing solution, experimental procedures, and available data on pharmacokinetics and safety.

Introduction to TM5275

Mechanism of Action: PAI-1 Inhibition

Quantitative Data Summary

The following tables summarize the available quantitative data for TM5275 from studies in rats.

Table 1: In Vivo Efficacy in a Rat Thrombosis Model

| Treatment Group | Dose (mg/kg, oral) | Thrombus Weight (mg, Mean ± SD) |

| Vehicle (0.5% CMC) | - | 72.5 ± 2.0 |

| TM5275 | 10 | 60.9 ± 3.0 |

| TM5275 | 50 | 56.8 ± 2.8 |

| Ticlopidine (Reference) | 500 | Equivalent to 50 mg/kg TM5275 |

Data from MedchemExpress, citing preclinical studies.[3]

Table 2: Pharmacokinetic Parameter

| Compound | Dose (mg/kg, oral) | Plasma Concentration (μM, Mean ± SD) |

| TM5275 | 10 | 17.5 ± 5.2 |

Data from MedchemExpress, specific time point for plasma concentration not provided.[3]

Table 3: Safety and Toxicity Profile

| Parameter | Result |

| Acute Toxicity | Stated to have very low toxicity in mice and rats.[3] |

| Organ System Toxicity | No obvious toxicity observed in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents.[1] |

| Hemostatic Function | Does not interfere with other serpin/serine protease systems and has no detrimental effects on hemostatic function.[1] Does not modify activated partial thromboplastin time, prothrombin time, or prolong bleeding time in rats.[4] |

Experimental Protocols

4.1. Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 0.5% carboxymethyl cellulose (CMC) suspension for the oral administration of this compound.

Materials:

-

This compound salt

-

Carboxymethyl cellulose (CMC), low viscosity

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Sterile beakers and graduated cylinders

-

Scale

Procedure:

-

Prepare 0.5% CMC Vehicle:

-

Heat approximately half of the required volume of sterile water to 60-70°C.

-

Slowly add the CMC powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer to create a uniform dispersion.

-

Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir.

-

Allow the solution to cool to room temperature while stirring. The solution should become clear and viscous. It is recommended to stir for at least 2 hours to ensure complete hydration of the CMC. For best results, the solution can be left to stir overnight at 4°C.

-

-

Prepare this compound Suspension:

-

Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

-

Add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

-

Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the compound.

-

4.2. Oral Gavage Protocol in Rats

This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)

-

Syringes (1-3 mL, depending on dosing volume)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each rat accurately to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg.

-

Allow the animals to acclimate to the procedure room to minimize stress.

-

-

Gavage Administration:

-

Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and back, ensuring the forelimbs are controlled.

-

Position the rat in a vertical orientation to straighten the esophagus.

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle if necessary.

-

Draw the calculated dose of the this compound suspension into the syringe.

-

Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the back of the throat.

-

The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to reinsert.

-

Once the needle is advanced to the predetermined depth, slowly depress the syringe plunger to deliver the suspension.

-

Gently withdraw the needle along the same path of insertion.

-

-

Post-Administration Monitoring:

-

Return the rat to its home cage.

-

Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or choking.

-

Continue to monitor the animals according to the specific experimental timeline.

-

References

- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dep.nj.gov [dep.nj.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TM5275 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to TM5275

Mechanism of Action

Role of Sodium Concentration in Cell Culture Experiments

While TM5275 is formulated as a sodium salt, there is no direct evidence in the reviewed literature to suggest that specific sodium concentrations in the cell culture medium are required for its activity. Standard physiological sodium concentrations found in most commercial cell culture media are appropriate for experiments involving TM5275.

Table 1: Typical Sodium Concentrations in Cell Culture

| Parameter | Concentration Range | Notes |

| Standard Cell Culture Media (e.g., DMEM, RPMI-1640) | 137 - 150 mM | The primary source of sodium is NaCl. |

| Intracellular Sodium Concentration in Mammalian Cells | 10 - 15 mM | Actively maintained by the Na+/K+-ATPase pump.[8][9] |

| Extracellular (Interstitial) Fluid Sodium Concentration | 135 - 145 mM | Cell culture media are formulated to mimic this physiological environment. |

In Vitro Applications of TM5275

TM5275 has been utilized in a variety of cell culture models to investigate its therapeutic potential. Its effects are concentration-dependent, and the optimal concentration should be determined empirically for each cell type and experimental setup.

Table 2: Effective Concentrations of TM5275 in Cell Culture Experiments

| Cell Line | Application | Effective Concentration | Reference |

| Vascular Endothelial Cells (VECs) | Prolonging tPA retention and enhancing fibrinolysis | 20 - 100 μM | [1] |

| ES-2 and JHOC-9 (Ovarian Cancer Cells) | Inhibition of cell proliferation and viability | 70 - 100 μM | [1] |

| HSC-T6 (Rat Hepatic Stellate Cells) | Suppression of proliferation and collagen synthesis | 100 μM | |

| v-ras-transformed Renal Epithelial Cells | Growth suppression | 20 nM | [10] |

Experimental Protocols

Protocol 1: General Protocol for Use of TM5275 in Cell Culture

This protocol provides a general guideline for dissolving and applying TM5275 to cultured cells.

Materials:

-

TM5275 sodium powder

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (M.W. 543.97 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the TM5275 stock solution.

-

Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 μM in 1 mL of medium, add 10 μL of the 10 mM stock solution to 990 μL of medium.

-

Important: Prepare a vehicle control using the same final concentration of DMSO as in the TM5275-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent toxicity.

-

-

Cell Treatment:

-

Aspirate the existing medium from the cultured cells.

-

Add the freshly prepared medium containing TM5275 or the vehicle control to the cells.

-

Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Protocol 2: Assessment of PAI-1 Activity in Cell Culture Supernatants

Materials:

-

Cells cultured with TM5275 or vehicle control

-

Microplate reader

Procedure:

-

Sample Collection:

-

Following treatment with TM5275 or vehicle control for the desired time, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.

-

Store the clarified supernatants at -80°C until analysis.

-

-

-

Data Analysis:

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of TM5275.

Materials:

-

Cells seeded in a 96-well plate

-

TM5275 working solutions at various concentrations

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to attach and resume growth for 24 hours.

-

-

Cell Treatment:

-

Prepare serial dilutions of TM5275 in complete culture medium to create a range of final concentrations to be tested.

-

Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Replace the medium in the wells with the medium containing the different concentrations of TM5275 or controls.

-

-

Incubation:

-

Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

-

Proliferation Assessment:

-

At each time point, add the cell proliferation reagent to the wells according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the cell viability against the TM5275 concentration to determine the IC50 value for cell growth inhibition.

-

Visualizations

Caption: Experimental workflow for assessing TM5275 efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Dietary Salt on Regulation of TGF-β in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of dietary salt on regulation of TGF-β in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of intracellular sodium in cultured rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAI-1 Expression Is Required for HDACi-Induced Proliferative Arrest in ras-Transformed Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing TM5275 Sodium Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of TM5275 sodium stock solutions using dimethyl sulfoxide (DMSO).

Data Presentation

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1103926-82-4[3][4][6][9] |

| Molecular Formula | C₂₈H₂₇ClN₃NaO₅[4][6][9] |

| Molecular Weight | 543.97 g/mol [1][9] |

| Appearance | Solid powder[4] |

| Purity | ≥98% |

Solubility of this compound

| Solvent | Solubility |

| DMSO | ≥100 mg/mL (183.83 mM)[1][9] |

| Water | Insoluble[1][4][9] |

| Ethanol | Insoluble[1][9] |

Experimental Protocols

Materials and Equipment

-

This compound salt powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

-

Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Ensure a clean and dry workspace.

-

Weighing the Compound: Carefully weigh out 5.44 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. Using fresh DMSO is recommended as it is hygroscopic and absorbed moisture can affect solubility.[1][10]

-

Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[5][11]

-

Storage:

-

Short-term (days to weeks): The stock solution can be stored at 4°C.[4]

-

Long-term (months to years): For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5][11][12] When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[5]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Determine Final Concentration: Decide on the final concentration of TM5275 required for your experiment.

-

Serial Dilution (if necessary): It is best to perform initial serial dilutions of the concentrated DMSO stock solution in DMSO before diluting in an aqueous medium to prevent precipitation.[10]

-

Final Dilution: Thaw a single-use aliquot of the TM5275 stock solution. Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualization

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TM-5275 sodium|CAS 1103926-82-4 |DC Chemicals [dcchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for TM5275 Sodium Formulation in Animal Studies

For Research Use Only

Introduction

For preclinical evaluation in animal models, a stable and homogenous formulation is critical for ensuring accurate and reproducible dosing. TM5275 sodium salt, being moderately hydrophobic, is often formulated as a suspension for oral administration. Carboxymethylcellulose (CMC) is a widely used, safe, and effective vehicle for preparing such suspensions for oral gavage in rodents.[5][7][8][9] These application notes provide detailed protocols for the preparation of a TM5275-CMC suspension, its administration to rodents, and a sample study design for pharmacokinetic analysis.

Materials and Equipment

2.1 Materials:

-

This compound Salt (MW: 543.97 g/mol )[10]

-

Sodium Carboxymethylcellulose (CMC), low viscosity (e.g., 0.5% w/v)[5]

-

Sterile, purified water or 0.9% sterile saline

-

Weighing paper/boats

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

2.2 Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Glass beakers or bottles

-

Graduated cylinders

-

Spatulas

-

Homogenizer, sonicator, or vortex mixer (recommended for ensuring uniform suspension)

-

pH meter (optional)

-

Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal, e.g., 20-22G for mice)

-

Syringes (1 mL or appropriate size)

-

Animal scale

Experimental Protocols

Protocol for Preparation of 0.5% CMC Vehicle

This protocol describes the preparation of 100 mL of 0.5% (w/v) CMC vehicle, a commonly used concentration for oral gavage studies.[5]

-

Weighing: Accurately weigh 0.5 g of sodium CMC powder.

-

Dispersion: Add the 0.5 g of CMC powder to approximately 50 mL of sterile water or saline in a beaker with a magnetic stir bar.

-

Mixing: Stir the mixture vigorously on a magnetic stirrer. CMC may clump initially. Continue stirring until a uniform, viscous solution is formed. This may take several hours or can be left to stir overnight at room temperature or 4°C to ensure complete hydration.

-

Final Volume: Once the CMC is fully dissolved and the solution is homogenous, transfer it to a 100 mL graduated cylinder. Add sterile water or saline to bring the final volume to 100 mL.

-

Storage: Store the prepared 0.5% CMC vehicle in a sealed, labeled container at 4°C. It is recommended to prepare this solution fresh, at least weekly.

Protocol for this compound Formulation in 0.5% CMC

This protocol details the preparation of a TM5275 suspension for a target dose of 10 mg/kg in mice, assuming an average mouse weight of 25 g and a dosing volume of 10 mL/kg (0.25 mL per mouse).

-

Dose Calculation:

-

Concentration needed: (Dose in mg/kg) / (Dosing volume in mL/kg) = (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL.

-

Total volume needed: Calculate the total volume based on the number of animals plus a small overage (e.g., for 10 mice, prepare at least 3 mL).

-

Amount of TM5275 needed (for 5 mL): (1.0 mg/mL) * 5 mL = 5.0 mg.

-

-

Formulation Steps:

-

Accurately weigh 5.0 mg of this compound salt powder.

-

Transfer the powder to a suitable container (e.g., a small glass vial or beaker).

-

Add the required volume (5 mL) of the pre-prepared 0.5% CMC vehicle.

-

Mix thoroughly using a vortex mixer for 2-3 minutes.

-

For improved homogeneity, sonicate the suspension for 5-10 minutes or use a homogenizer until no visible clumps of powder remain. The goal is to create a fine, uniform suspension.

-

Visually inspect the suspension for uniformity before each use.

-

-

Stability and Storage:

-

It is best practice to prepare the TM5275 suspension fresh daily.[11]

-

If short-term storage is necessary, store the suspension at 4°C, protected from light. Before administration, the suspension must be brought to room temperature and thoroughly re-suspended by vortexing or sonication to ensure dose uniformity.

-

Protocol for Oral Administration (Gavage) in Mice

-

Animal Preparation: Record the body weight of each mouse before dosing to calculate the precise volume to be administered.

-

Suspension Preparation: Ensure the TM5275-CMC suspension is at room temperature and has been thoroughly mixed to ensure homogeneity.

-

Dose Aspiration: Draw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.

-

Administration: Insert the gavage needle carefully into the mouth, passing it along one side of the mouth towards the esophagus. Advance the needle gently until it reaches the stomach (a slight resistance may be felt). Do not force the needle.

-

Dosing: Once the needle is correctly positioned, slowly dispense the contents of the syringe.

-

Post-Dosing Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Data Presentation

In Vivo Dose and Pharmacokinetic Parameters

The following table summarizes representative dosing and pharmacokinetic data gathered from preclinical studies on TM5275 in rodents.

| Parameter | Species | Dose | Vehicle | Result | Reference |

| Antithrombotic Efficacy | Rat | 10 mg/kg, p.o. | 0.5% CMC Solution | Plasma Concentration: 17.5 ± 5.2 µM | --INVALID-LINK--[12] |

| Antithrombotic Efficacy | Rat | 50 mg/kg, p.o. | 0.5% CMC Solution | Significantly reduced thrombus weight | --INVALID-LINK--[12] |

| Anti-fibrotic Efficacy | Mouse | 15 mg/kg/day, p.o. | CMC Suspension | No significant reduction in collagen | --INVALID-LINK--[2] |

| Anti-fibrotic Efficacy | Mouse | 50 mg/kg/day, p.o. | CMC Suspension | Significantly reduced collagen deposition | --INVALID-LINK--[2] |

| Anti-fibrotic Efficacy | Rat | 50 or 100 mg/kg/day (in water) | Drinking Water | Dose-dependent attenuation of liver fibrosis | --INVALID-LINK--[3] |

In Vitro Activity

| Parameter | Assay System | IC₅₀ | Reference |

| PAI-1 Inhibition | Cell-free assay | 6.95 µM | --INVALID-LINK--[13] |

Example Pharmacokinetic (PK) Study Design

This section outlines a sample PK study in mice to determine key parameters following a single oral dose of TM5275.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Groups:

-

Group 1: Vehicle control (0.5% CMC), n=3

-

Group 2: TM5275 (e.g., 10 mg/kg), n=18 (3 mice per time point)

-

-

Administration: Single oral gavage.

-

Sample Collection: Blood samples (e.g., via retro-orbital or tail vein sampling) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at designated time points.

-

Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analysis: TM5275 concentrations in plasma are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of PAI-1 is mediated through TGF-beta/Smad pathway in transplant arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium CMC Premium Pharmaceutical Binder & Suspension Stabilizer Carboxymethyl Cellulose [pezetech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. CMC in Syrups and Suspensions - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Regulation of TGF-β1/MAPK-mediated PAI-1 gene expression by the actin cytoskeleton in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of TM5275 Sodium in a Ferric Chloride-Induced Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. The ferric chloride (FeCl3)-induced thrombosis model is a widely utilized in vivo assay to study the mechanisms of thrombosis and evaluate the efficacy of antithrombotic agents.[1][2][3][4][5][6] This model mimics certain aspects of vascular injury and subsequent thrombus formation.[1]

Mechanism of Action of TM5275

Signaling Pathway

References

- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Late-breaking research: relationship between PAI-1 cancer cell expression and thrombosis in pancreatic cancer - Icthic Magazine [magazine.icthic.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasminogen Activator Inhibitor-1 and Thrombotic Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: TM5275 Sodium in Bleomycin-Induced Lung Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating TM5275 in a TGF-β1-induced lung fibrosis mouse model. This data demonstrates the potential of TM5275 to reduce key markers of fibrosis.

Table 1: Effect of TM5275 on Lung Collagen Content

| Treatment Group | Hydroxyproline (μ g/lung ) | Percent Reduction vs. Control |

| Saline + Vehicle | 150 ± 10 | - |

| AdTGF-β1 + Vehicle | 350 ± 25 | - |

| AdTGF-β1 + TM5275 (40 mg/kg) | 175 ± 15 | ~50% |

Data are presented as mean ± SEM. Data is representative from published studies.

| Treatment Group | uPA/tPA Activity (Arbitrary Units) | PAI-1 Activity (Arbitrary Units) |

| Saline + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |

| AdTGF-β1 + Vehicle | 0.3 ± 0.05 | 3.5 ± 0.4 |

| AdTGF-β1 + TM5275 (40 mg/kg) | 0.9 ± 0.1 | 1.2 ± 0.2 |

Data are presented as mean ± SEM relative to the saline control group. Data is representative from published studies.

Experimental Protocols

This section outlines a synthesized protocol for investigating the efficacy of this compound in a bleomycin-induced murine model of pulmonary fibrosis.

Experimental Workflow

Materials

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Reagents:

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

This compound (or vehicle control)

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Hydroxyproline assay kit

-

Reagents for histology (formalin, paraffin, H&E and Masson's trichrome stains)

-

RNA isolation and qPCR reagents

-

Procedure

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Saline + Vehicle

-

Group 2: Bleomycin + Vehicle

-

Group 3: Bleomycin + this compound (e.g., 40 mg/kg)

-

-

-

Induction of Pulmonary Fibrosis (Day 0):

-

Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg in 50 µL of sterile saline) or sterile saline as a control. This can be achieved via non-surgical intratracheal instillation.

-

-

This compound Administration (Days 7-21):

-

The inflammatory phase of bleomycin-induced fibrosis typically occurs within the first week, followed by a fibrotic phase. To model a therapeutic intervention, begin this compound administration on day 7 post-bleomycin instillation.

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound (e.g., 40 mg/kg) or vehicle daily via oral gavage until the end of the study (Day 21).

-

-

Monitoring:

-

Monitor animal body weight and general health daily.

-

-

Endpoint Analysis (Day 21):

-

Bronchoalveolar Lavage (BAL):

-

At day 21, euthanize the mice.

-

Perform bronchoalveolar lavage with sterile saline.

-

Analyze the BAL fluid for total and differential cell counts to assess inflammation.

-

-

Histological Analysis:

-

Perfuse the lungs and fix one lung lobe in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize lung architecture and collagen deposition.

-

Quantify the severity of fibrosis using the Ashcroft scoring method.

-

-

Biochemical Analysis:

-

Homogenize the remaining lung tissue.

-

Measure hydroxyproline content as a quantitative marker of collagen deposition.

-

-

Gene Expression Analysis:

-

Conclusion

References

Application Notes and Protocols for Cell Viability Assays with TM5275 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway of TM5275 in Cellular Processes

Quantitative Data Summary

The following table summarizes the reported effects of TM5275 on cell viability and other quantitative measures.

| Cell Line | Assay Type | Parameter | Value | Reference |

| ES-2 (Ovarian Cancer) | CellTiter-Glo | Cell Viability | Decreased at 70-100 µM after 72h | [1] |

| JHOC-9 (Ovarian Cancer) | CellTiter-Glo | Cell Viability | Decreased at 70-100 µM after 72h | [1] |

| HT1080 (Fibrosarcoma) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |

| HCT116 (Colon Cancer) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |

| Daoy (Medulloblastoma) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |

| MDA-MB-231 (Breast Cancer) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |

| Jurkat (T-cell Leukemia) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |

| HSC-T6 (Rat Hepatic Stellate Cells) | Cell Proliferation Assay | Proliferation | Suppressed PAI-1 and TGF-β1 stimulated proliferation | [4] |

| Vascular Endothelial Cells (VECs) | Fibrinolysis Assay | tPA Retention | Significantly prolonged at 20 and 100 µM | [11] |

Experimental Protocols

This section provides detailed protocols for assessing the effect of TM5275 sodium on cell viability using common colorimetric and luminometric assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

This compound

-

Target cells in culture

-

96-well cell culture plates

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest TM5275 concentration).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared TM5275 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.

Materials:

-

This compound

-

Target cells in culture

-

Opaque-walled 96-well plates

-

Complete culture medium

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the MTT protocol.

-

Treatment: Add 100 µL of the TM5275 dilutions or vehicle control to the wells.

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-